![molecular formula C11H13N3O2S B300758 2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
2-[(Propanoylcarbamothioyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Propanoylcarbamothioyl)amino]benzamide, also known as PCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(Propanoylcarbamothioyl)amino]benzamide is not fully understood. However, studies have suggested that 2-[(Propanoylcarbamothioyl)amino]benzamide may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and matrix metalloproteinases. 2-[(Propanoylcarbamothioyl)amino]benzamide may also induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects
Studies have shown that 2-[(Propanoylcarbamothioyl)amino]benzamide exhibits anti-inflammatory and anti-tumor effects in vitro and in vivo. 2-[(Propanoylcarbamothioyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-[(Propanoylcarbamothioyl)amino]benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(Propanoylcarbamothioyl)amino]benzamide in lab experiments is its ability to exhibit anti-inflammatory and anti-tumor effects. This makes it a potential candidate for the development of new drugs. However, one limitation of using 2-[(Propanoylcarbamothioyl)amino]benzamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(Propanoylcarbamothioyl)amino]benzamide. One future direction is the development of new drugs based on 2-[(Propanoylcarbamothioyl)amino]benzamide for the treatment of inflammatory diseases and cancer. Another future direction is the investigation of 2-[(Propanoylcarbamothioyl)amino]benzamide's potential use as a corrosion inhibitor. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(Propanoylcarbamothioyl)amino]benzamide and its potential applications in various fields.
Conclusion
In conclusion, 2-[(Propanoylcarbamothioyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to exhibit anti-inflammatory and anti-tumor effects makes it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-[(Propanoylcarbamothioyl)amino]benzamide involves the reaction between 2-aminobenzamide and propanoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-[(Propanoylcarbamothioyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
2-[(Propanoylcarbamothioyl)amino]benzamide has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and material science. In drug discovery, 2-[(Propanoylcarbamothioyl)amino]benzamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In cancer research, 2-[(Propanoylcarbamothioyl)amino]benzamide has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In material science, 2-[(Propanoylcarbamothioyl)amino]benzamide has been investigated for its potential use as a corrosion inhibitor.
Eigenschaften
Produktname |
2-[(Propanoylcarbamothioyl)amino]benzamide |
---|---|
Molekularformel |
C11H13N3O2S |
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
2-(propanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C11H13N3O2S/c1-2-9(15)14-11(17)13-8-6-4-3-5-7(8)10(12)16/h3-6H,2H2,1H3,(H2,12,16)(H2,13,14,15,17) |
InChI-Schlüssel |
NYXRECFDAMSELK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.